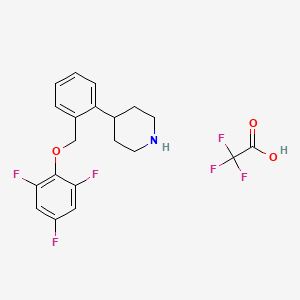
Protegrin-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protegrin-1 is a cationic β-hairpin pore-forming antimicrobial peptide. It is known for its potent antimicrobial activity against a broad spectrum of pathogens, including both gram-positive and gram-negative bacteria, fungi, and viruses . This peptide is isolated from porcine leukocytes and has been extensively studied for its potential therapeutic applications .
Méthodes De Préparation
Protegrin-1 can be synthesized using recombinant DNA technology. One common method involves expressing the peptide in nonpathogenic yeast, such as Pichia pastoris . The recombinant this compound is then purified from the fermentation culture medium. Another method involves producing this compound analogs with improved antibacterial selectivity by modifying the peptide’s charge and hydrophobicity . These analogs are produced as thioredoxin fusions in Escherichia coli .
Analyse Des Réactions Chimiques
Protegrin-1 undergoes various chemical reactions, primarily involving its interaction with bacterial membranes. The peptide forms transmembrane pores that facilitate the unrestricted transport of ions, leading to the disruption of bacterial cell membranes . The major products formed from these reactions are the disrupted bacterial cells and the released intracellular contents. Common reagents and conditions used in these reactions include isotonic phosphate buffer and Triton X-100 solution .
Applications De Recherche Scientifique
Protegrin-1 has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide-membrane interactions and ion transport properties . In biology, it is studied for its role in regulating cell proliferation and immune modulation . In medicine, this compound is being investigated for its potential as a systemic antibiotic and its efficacy in treating septicemia infections . Additionally, it has applications in the industry for developing novel antimicrobial agents and therapeutic peptides .
Mécanisme D'action
Protegrin-1 exerts its effects through a membranolytic mechanism of action. The peptide binds to bacterial membranes and forms transmembrane pores, leading to the disruption of the membrane integrity and the leakage of intracellular contents . This pore formation mechanism is responsible for its broad-spectrum antimicrobial activity. The molecular targets involved in this process include the bacterial membrane lipids and the peptide’s β-hairpin structure .
Comparaison Avec Des Composés Similaires
Protegrin-1 is part of the cathelicidin family of antimicrobial peptides. Similar compounds include other protegrins, such as protegrin-2, protegrin-3, protegrin-4, and protegrin-5 . These peptides share a similar β-hairpin structure and antimicrobial activity. this compound is unique due to its potent activity against a wide range of pathogens and its ability to form stable transmembrane pores . Additionally, this compound analogs with improved selectivity and reduced toxicity have been developed, further enhancing its therapeutic potential .
Propriétés
Formule moléculaire |
C88H147N37O19S4 |
|---|---|
Poids moléculaire |
2155.6 g/mol |
Nom IUPAC |
(1R,4S,7R,12R,15S,18R,21S,24S,27S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,27,30-tris(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |
InChI |
InChI=1S/C88H147N37O19S4/c1-44(2)34-56(117-70(132)52(20-12-30-105-85(95)96)113-64(128)38-109-63(127)37-110-69(131)50(89)18-10-28-103-83(91)92)74(136)120-60-41-146-148-43-62(80(142)124-66(45(3)4)81(143)111-39-65(129)112-51(68(90)130)19-11-29-104-84(93)94)123-82(144)67(46(5)6)125-79(141)61-42-147-145-40-59(121-76(138)58(119-78(60)140)36-48-24-26-49(126)27-25-48)77(139)116-54(22-14-32-107-87(99)100)72(134)114-53(21-13-31-106-86(97)98)71(133)115-55(23-15-33-108-88(101)102)73(135)118-57(75(137)122-61)35-47-16-8-7-9-17-47/h7-9,16-17,24-27,44-46,50-62,66-67,126H,10-15,18-23,28-43,89H2,1-6H3,(H2,90,130)(H,109,127)(H,110,131)(H,111,143)(H,112,129)(H,113,128)(H,114,134)(H,115,133)(H,116,139)(H,117,132)(H,118,135)(H,119,140)(H,120,136)(H,121,138)(H,122,137)(H,123,144)(H,124,142)(H,125,141)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1 |
Clé InChI |
FRUSITGRABAQQC-UEDJBKKJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)

![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)

![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)


![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)

![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)


